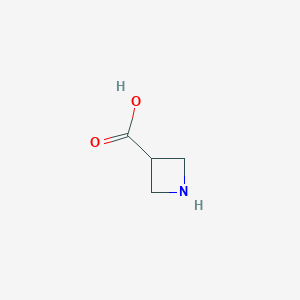

3-azetidinecarboxylic Acid

描述

Structure

3D Structure

属性

IUPAC Name |

azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c6-4(7)3-1-5-2-3/h3,5H,1-2H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFZWHAAOIVMHOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041479 | |

| Record name | 3-Azetidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36476-78-5 | |

| Record name | 3-Azetidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36476-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Azetidinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036476785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Azetidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | azetidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AZETIDINECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56Y8G819O3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance of Azetidine Scaffolds in Modern Organic and Medicinal Chemistry

The azetidine (B1206935) ring, a nitrogen-containing saturated four-membered heterocycle, is increasingly recognized as a "privileged scaffold" in medicinal chemistry. chemimpex.com Its growing popularity stems from the unique physicochemical properties it imparts to molecules. The inherent ring strain of approximately 25.4 kcal/mol influences the molecule's three-dimensional conformation, providing a level of rigidity that is advantageous in drug design. rsc.orgrsc.org This conformational constraint can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. nih.gov

Furthermore, the azetidine moiety can significantly impact a molecule's physicochemical properties, such as aqueous solubility and lipophilicity, which are critical for favorable pharmacokinetic profiles. researchgate.net The non-planar nature of the azetidine ring provides a distinct three-dimensional exit vector for substituents, allowing for a more precise exploration of chemical space compared to more flexible or planar structures. wiley.com Azetidines are also considered valuable bioisosteres for other commonly used saturated heterocycles like piperidine (B6355638) and morpholine, offering an alternative scaffold with potentially improved properties. wiley.com

Notably, azetidine-2-carboxylic acid, a structural analogue of proline, has been studied for its ability to influence peptide secondary structures. acs.orgthieme-connect.de This mimicry allows for the design of novel peptidomimetics with enhanced stability and specific conformational preferences. rsc.org

Azetidine 3 Carboxylic Acid As a Central Research Target

Azetidine-3-carboxylic acid, in particular, has become a focal point of research due to its utility as a versatile building block in the synthesis of complex pharmaceuticals. Its structure allows for diverse chemical modifications at both the nitrogen atom and the carboxylic acid group, enabling the creation of extensive compound libraries for drug discovery programs. chemimpex.com

A prime example of its application is in the development of sphingosine-1-phosphate (S1P) receptor agonists. nih.govresearchgate.netacs.org These receptors play a crucial role in regulating various physiological processes, including immune cell trafficking. nih.gov By incorporating the azetidine-3-carboxylic acid moiety, researchers have successfully developed potent and selective S1P receptor modulators for the treatment of autoimmune diseases such as multiple sclerosis. nih.govallfordrugs.comjst.go.jp

The azetidine-3-carboxylic acid scaffold serves as a non-phosphorylated polar headgroup in these agonists, a key feature for their mechanism of action. researchgate.net Prominent examples of such drugs include Siponimod (BAF312) and Ceralifimod (B1668400) (ONO-4641), which have demonstrated clinical efficacy. nih.govacs.orgjst.go.jp

Historical Context and Evolution of Research on Azetidine 3 Carboxylic Acid

The exploration of azetidine (B1206935) chemistry has a rich history, with initial interest sparked by the discovery of the naturally occurring L-azetidine-2-carboxylic acid in plants like lily of the valley (Convallaria majalis) in 1955. This discovery of a natural proline analogue validated the biological relevance of this class of compounds and spurred further investigation.

However, the synthetic accessibility of azetidines, including azetidine-3-carboxylic acid, has historically been a significant challenge, which somewhat limited their early exploration. nih.gov Early synthetic routes were often multi-step and low-yielding. magtech.com.cn

Over the past few decades, significant advancements in synthetic methodologies have made azetidines more readily available. Key breakthroughs include the development of intramolecular cyclization reactions, such as the use of bistriflates of 2-substituted-1,3-propanediols, and the selective decarboxylation of azetidine-3,3-dicarboxylic acid derivatives. scispace.com

More recently, innovative approaches have further expanded the synthetic chemist's toolbox. These include strain-release reactions utilizing highly reactive intermediates like 1-azabicyclo[1.1.0]butane, rsc.org visible-light-mediated [2+2] photocycloaddition reactions, rsc.org and Lewis acid-catalyzed intramolecular aminolysis of epoxides, for which La(OTf)3 has been shown to be an effective catalyst. frontiersin.org These modern methods have not only improved the efficiency of azetidine synthesis but have also enabled the preparation of a wider range of functionalized derivatives, solidifying the role of azetidine-3-carboxylic acid as a cornerstone in contemporary chemical research.

An exploration of advanced synthetic methodologies has led to the development of sophisticated techniques for producing Azetidine-3-carboxylic acid and its derivatives. These methods are crucial for accessing this important class of β-amino acids, which serve as building blocks for various pharmaceutically active compounds. The formation of the strained four-membered azetidine ring is a key challenge that these strategies aim to overcome with efficiency and stereocontrol.

Applications of Azetidine 3 Carboxylic Acid in Advanced Chemical Research

Azetidine-3-carboxylic Acid in Peptidomimetic Design and Peptide Chemistry

The incorporation of azetidine-3-carboxylic acid into peptides offers a strategic approach to manipulate their structure and function. Its distinct stereochemistry and constrained nature provide a means to overcome many of the limitations associated with natural peptides, such as poor metabolic stability and low bioavailability.

Azetidine-3-carboxylic Acid as a β-Proline Analogue

Azetidine-3-carboxylic acid serves as a conformationally constrained analogue of β-proline. mdpi.comresearchgate.net This structural mimicry allows it to be incorporated into peptide sequences, where it can induce specific secondary structures. researchgate.netnih.gov Unlike the five-membered ring of proline, the four-membered azetidine (B1206935) ring imposes a higher degree of rigidity, which can be leveraged to control the peptide backbone's geometry. This has made it a valuable building block in the design of peptidomimetics with enhanced properties. researchgate.net For instance, it has been used in the preparation of endomorphin tetrapeptides. mdpi.comresearchgate.net

Incorporation into Oligopeptides and Pseudopeptides

Azetidine-3-carboxylic acid and its derivatives have been successfully incorporated into a variety of oligopeptides and pseudopeptides. researchgate.netacs.org These synthetic peptides often exhibit improved pharmacological profiles compared to their natural counterparts. For example, pseudotripeptides containing a related 1,2-diazetidine-3-carboxylic acid have been synthesized, demonstrating the versatility of small-ring systems in peptide design. rsc.org The ability to functionalize the azetidine ring further expands the chemical space accessible for creating novel peptide-based therapeutics. researchgate.net

Role in Foldameric Applications

Foldamers are synthetic oligomers that mimic the ability of natural biopolymers to adopt well-defined, folded conformations. fishersci.dk The conformational constraints imposed by the azetidine ring make azetidine-3-carboxylic acid an excellent building block for the construction of foldamers. fishersci.dkvulcanchem.com Oligomers of azetidine-based amino acids have been shown to adopt predictable secondary structures, including helical and extended conformations. nih.govmdpi.com This predictable folding behavior is essential for the rational design of functional foldamers with applications in materials science and medicine. researchgate.net

Design of Conformationally Constrained Amino Acid Derivatives

Azetidine-3-carboxylic acid serves as a scaffold for the synthesis of a wide range of conformationally constrained amino acid derivatives. mdpi.comsemanticscholar.org By modifying the azetidine ring with various substituents, chemists can fine-tune the steric and electronic properties of the resulting amino acids. researchgate.net These custom-designed building blocks are then used to create peptides and peptidomimetics with tailored conformational biases. mdpi.comresearchgate.net This approach has been instrumental in the development of novel bioactive molecules. rsc.org

Azetidine-3-carboxylic Acid as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of azetidine-3-carboxylic acid makes it a valuable starting material and ligand in asymmetric synthesis. researchgate.net Its rigid framework can effectively transfer stereochemical information, enabling the synthesis of enantiomerically pure compounds. researchgate.netacs.org

Chiral azetidine derivatives have been employed as catalysts and auxiliaries in a variety of asymmetric transformations, leading to products with high enantioselectivity. researchgate.netacs.org The development of new synthetic methods to access diverse and complex chiral azetidines continues to be an active area of research, further expanding their utility in creating stereochemically complex molecules. chemrxiv.org

| Application Area | Key Features and Findings | Relevant Compounds |

| Peptidomimetic Design | Acts as a β-proline analogue, inducing specific secondary structures like β-turns. mdpi.comresearchgate.netresearchgate.net | Azetidine-3-carboxylic acid, Endomorphin tetrapeptides mdpi.comresearchgate.net |

| Peptide Stability | Enhances metabolic stability by resisting enzymatic degradation due to its non-natural structure. | Oligopeptides and pseudopeptides containing azetidine-3-carboxylic acid researchgate.netacs.org |

| Foldamer Construction | The constrained ring system promotes predictable folding into defined secondary structures. fishersci.dkvulcanchem.com | Oligomers of azetidine-based amino acids nih.govmdpi.com |

| Constrained Amino Acids | Serves as a scaffold for creating novel amino acid derivatives with tailored properties. mdpi.comresearchgate.netsemanticscholar.org | Substituted azetidine-3-carboxylic acid derivatives researchgate.netrsc.org |

| Asymmetric Synthesis | The chiral nature of the molecule is utilized to control stereochemistry in chemical reactions. researchgate.net | Chiral azetidine ligands and catalysts researchgate.netacs.org |

Applications in Drug Discovery and Medicinal Chemistry

Azetidine-3-carboxylic acid is a versatile cyclic amino acid that has garnered significant attention in pharmaceutical and biochemical research. chemimpex.com Its unique, conformationally constrained four-membered ring structure makes it an invaluable building block for synthesizing a wide array of peptides and complex organic molecules. chemimpex.comrsc.org By mimicking natural amino acids, this compound allows researchers to design and develop novel therapeutic agents, particularly for neurological and metabolic disorders. chemimpex.com The inherent strain of the azetidine ring enhances chemical reactivity, making it a key precursor for β-lactam antibiotics and various enzyme inhibitors. Its utility extends to serving as a chiral auxiliary in asymmetric synthesis, improving the selectivity and efficiency of chemical reactions. chemimpex.com

Design and Synthesis of Novel Pharmacophores with Azetidine-3-carboxylic Acid Scaffolds

The rigid structure of azetidine-3-carboxylic acid makes it an attractive scaffold for creating novel pharmacophores, which are the essential molecular features responsible for a drug's biological activity. This rigidity helps to present functional groups in well-defined spatial arrangements, which is crucial for specific molecular recognition and binding to biological targets. Medicinal chemists utilize this scaffold to develop conformationally constrained analogues of known bioactive molecules, thereby exploring new chemical space and improving pharmacological properties. nih.gov

The azetidine ring is increasingly used as a bioisosteric replacement for other cyclic structures like piperidines and pyrrolidines in drug candidates. This strategy can lead to improved metabolic stability and other desirable pharmacokinetic properties. For instance, azetidine-3-carboxylic acid has been integral to the development of sphingosine-1-phosphate (S1P) receptor agonists, which are potential treatments for multiple sclerosis. semanticscholar.org Furthermore, it serves as a non-cleavable linker in the synthesis of advanced therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). medchemexpress.com

The synthesis of diverse pharmacophores often starts from functionalized azetidine-3-carboxylic acid derivatives. For example, 3-bromoazetidine-3-carboxylic acid esters can be treated with various nucleophiles to create libraries of 3-cyano, 3-thiocyano, and 3-azido derivatives, which are precursors for compounds with potential bronchodilating, anti-inflammatory, and antibacterial activities. rsc.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have also been employed to attach aryl and heteroaryl groups, expanding the structural diversity of accessible pharmacophores. nih.gov

Exploration of Azetidine-3-carboxylic Acid Derivatives as Enzyme Inhibitors

Derivatives of 2-oxoazetidine-3-carboxylic acid, which feature a β-lactam ring, have shown potential as inhibitors of β-lactamase enzymes. beilstein-journals.org These enzymes are a primary cause of bacterial resistance to β-lactam antibiotics like penicillin. beilstein-journals.org The strained four-membered ring of the β-lactam core is highly reactive and can acylate the active site of β-lactamases, thereby inactivating them. Research has focused on synthesizing structurally diverse derivatives to enhance their inhibitory activity against resistant bacterial strains. beilstein-journals.org

The neutral amino acid transporter B⁰AT1, encoded by the SLC6A19 gene, is responsible for the reabsorption of neutral amino acids in the kidneys and intestines. frontiersin.orgjnanatx.com Inhibiting this transporter is a therapeutic strategy for metabolic conditions like phenylketonuria (PKU), as it can increase the urinary excretion of phenylalanine. jnanatx.comjci.org Derivatives of 2-oxoazetidine-3-carboxylic acid have been identified as inhibitors of SLC6A19. beilstein-journals.org While specific azetidine-3-carboxylic acid derivatives are still under investigation, related small molecules have demonstrated the viability of this approach. For example, the inhibitor JNT-517 is being developed to block renal phenylalanine reabsorption. jnanatx.com The loss-of-function mutations in SLC6A19 lead to Hartnup disease, a generally benign condition characterized by the increased urinary excretion of neutral amino acids, supporting the safety profile of targeting this transporter. jci.org

Azetidine-3-carboxylic acid has been used as a scaffold to develop inhibitors of γ-aminobutyric acid (GABA) transporters, specifically GAT-1 and GAT-3. nih.govresearchgate.net These transporters play a crucial role in regulating neurotransmitter levels in the central nervous system. frontiersin.org By designing conformationally constrained analogues of GABA and β-alanine, researchers have synthesized potent and selective inhibitors. nih.govresearchgate.net

The inhibitory activity is highly dependent on the substitution pattern on the azetidine ring. researchgate.net For instance, azetidin-2-ylacetic acid derivatives with lipophilic N-alkylated side chains, such as a 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moiety, show high potency at GAT-1. nih.govfrontiersin.org Conversely, derivatives of azetidine-3-carboxylic acid have been found to be more selective for GAT-3. nih.govresearchgate.net

| Compound | Target | Inhibitory Concentration (IC₅₀) |

|---|---|---|

| Azetidin-2-ylacetic acid with 4,4-bis(3-methyl-2-thienyl)butenyl moiety | GAT-1 | 2.01 ± 0.77 µM nih.govfrontiersin.org |

| Azetidin-2-ylacetic acid with 4,4-diphenylbutenyl moiety | GAT-1 | 2.83 ± 0.67 µM nih.govfrontiersin.org |

| 1-{2-[Tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GAT-3 | 15.3 ± 4.5 µM nih.govresearchgate.net |

| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (analogue of NNC-05-2045) | GAT-1 | 26.6 ± 3.3 µM nih.govresearchgate.net |

| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (analogue of NNC-05-2045) | GAT-3 | 31.0 ± 4.7 µM nih.govresearchgate.net |

The transmembrane protein 16A (TMEM16A), also known as anoctamin 1 (ANO1), is a calcium-activated chloride channel that is a potential therapeutic target for conditions such as hypertension, asthma, and certain cancers. nih.govebi.ac.uk While research into TMEM16A inhibitors is ongoing, current literature primarily focuses on scaffolds like 2-acylaminocycloalkylthiophene-3-carboxylic acid arylamides (AACTs). nih.govebi.ac.uk There is no direct evidence in the provided search results linking azetidine-3-carboxylic acid or its immediate derivatives to the inhibition of the TMEM16A protein. The most potent inhibitors identified for TMEM16A, such as compound 10bm, are structurally distinct from azetidine-based compounds. nih.gov

Glycosidase Inhibitors

Azetidine-containing iminosugars have been synthesized and evaluated for their ability to inhibit glycosidases, enzymes that play a crucial role in various biological processes. rsc.orgrsc.org Research has shown that polyhydroxylated azetidine iminosugars can act as glycosidase inhibitors. rsc.org For instance, certain azetidine iminosugars have demonstrated significant and specific inhibition of non-mammalian α-glucosidases. acs.org

A study focused on the synthesis of azetidine and N-carboxylic azetidine iminosugars reported their inhibitory activity against amyloglucosidase. rsc.orgresearchgate.net The synthesized compounds were found to be competitive inhibitors of this enzyme. rsc.orgresearchgate.net Notably, the N-carboxylic azetidine iminosugar derivative was found to be a more potent amyloglucosidase inhibitor than the established drugs Miglitol and 1-deoxynojirimycin (B1663644) (DNJ). researchgate.net Molecular docking studies have been employed to understand the interactions between these azetidine-based inhibitors and the active site of glycosidases. rsc.orgresearchgate.net

Receptor Agonists and Antagonists

The azetidine-3-carboxylic acid moiety has been incorporated into molecules designed to interact with specific receptors, leading to the development of both agonists and antagonists for therapeutic targets.

Sphingosine-1-Phosphate (S1P) Receptor Agonists

Derivatives of azetidine-3-carboxylic acid have been identified as potent and selective agonists of sphingosine-1-phosphate (S1P) receptors, particularly S1P1 and S1P5. nih.govjst.go.jp These receptors are involved in regulating lymphocyte trafficking, making them attractive targets for autoimmune diseases. nih.gov

One such derivative, ceralifimod (B1668400) (ONO-4641), demonstrated high selectivity for S1P1 over S1P3, a desirable trait as S1P3 activation is linked to undesirable cardiovascular effects. nih.govjst.go.jp In preclinical models, ceralifimod was potent in lowering peripheral lymphocytes. nih.gov Another compound, BAF312 (Siponimod), which also incorporates an azetidine-3-carboxylic acid structure, is a potent S1P1 agonist that spares the S1P3 receptor. nih.gov The development of these selective agonists highlights the utility of the azetidine-3-carboxylic acid scaffold in designing targeted immunomodulatory agents. researchgate.net

Table 1: Selected Azetidine-3-carboxylic Acid-Based S1P Receptor Agonists

| Compound | Target Receptors | Key Findings |

| Ceralifimod (ONO-4641) | S1P1 and S1P5 selective agonist | High selectivity over S1P3; potent in lowering peripheral lymphocytes in mice. nih.govjst.go.jp |

| BAF312 (Siponimod) | Potent S1P1 agonist | Spares the S1P3 receptor, potentially reducing cardiovascular side effects. nih.gov |

| A-971432 | Potent and selective S1P5 agonist | Exhibits high selectivity over other S1P receptors and improves blood-brain barrier integrity in vitro. tocris.com |

Cannabinoid Receptor 1 (CB1) Antagonists

Azetidine-3-carboxylic acid derivatives have also been explored as antagonists for the cannabinoid receptor 1 (CB1). researchgate.netnih.gov CB1 receptor antagonists have been investigated for their potential in treating obesity and related metabolic disorders. nih.govwikipedia.org

CE-178253, a compound containing a 3-ethylaminoazetidine-3-carboxylic acid moiety, was identified as a selective and centrally-acting CB1 receptor antagonist. researchgate.netnih.gov In vitro studies showed that CE-178253 has sub-nanomolar potency at human CB1 receptors with low affinity for CB2 receptors. nih.gov Azetidine carboxamide derivatives have also been patented as CB1 receptor antagonists, with some compounds showing high potency. tandfonline.com The development of these antagonists demonstrates the adaptability of the azetidine-3-carboxylic acid framework for targeting the endocannabinoid system. wikipedia.org

Antibacterial and Antimicrobial Agents

The structural similarity of the azetidine ring to the β-lactam core of penicillin and cephalosporin (B10832234) antibiotics has prompted the investigation of azetidine-3-carboxylic acid derivatives as antibacterial and antimicrobial agents. medcraveonline.com

A series of N-(substituted azetidine-3-carbonyl)-N-methyl-hydrazino derivatives of fluoroquinolones were synthesized and evaluated for their antimicrobial activity. researchgate.netuncst.go.ug One derivative, compound 6i, showed good antibacterial activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus, as well as Escherichia coli. researchgate.net Additionally, 7-azetidinylquinolones have been synthesized and their structure-activity relationships as antibacterial agents have been studied. acs.orgacs.org The incorporation of an azetidine moiety at the C-7 position of quinolones has been a strategy to develop new antibacterial agents. asm.org

Antitubercular Properties

Derivatives of azetidine-3-carboxylic acid have also shown promise as antitubercular agents. medcraveonline.com The β-lactam scaffold is a known pharmacophore in some antitubercular drugs. thieme-connect.com Research has shown that certain 2-oxoazetidine-3-carboxylic acid derivatives exhibit antitubercular properties. researchgate.net

In a study of callyaerins, a family of natural products with antitubercular activity, the replacement of proline residues with azetidine carboxylic acid was well-tolerated, suggesting its utility in modifying these complex structures while retaining bioactivity. biorxiv.org Furthermore, some azetidinone derivatives have displayed good antitubercular activities, with structure-activity relationship studies indicating that certain substitutions on the β-lactam ring are important for activity against Mycobacterium tuberculosis. thieme-connect.com

Anticancer and Antiproliferative Activities

The versatility of the azetidine-3-carboxylic acid scaffold extends to the development of anticancer and antiproliferative agents.

New derivatives of fluoroquinolones containing an azetidine-3-carbonyl-N-methyl-hydrazino moiety have been synthesized and tested for their anti-proliferative activity. researchgate.net Several of these compounds displayed good growth inhibition against various cancer cell lines, including breast carcinoma (MCF-7), colon carcinoma (HCT-116), and lung adenocarcinoma (A549). researchgate.net One compound, 6h, was particularly active against the MCF-7 cell line. researchgate.net Other studies have also reported the synthesis of azetidin-2-one (B1220530) analogues with significant in vitro antiproliferative activities in breast cancer cells. nih.gov The incorporation of azetidine-3-carboxylic acid fragments into sulfamides has also been explored for potential anticancer activity. grafiati.com

Neurological Disorder Therapeutic Agents

The rigid structure of azetidine-3-carboxylic acid makes it a compelling scaffold in the development of therapeutic agents for neurological disorders. chemimpex.comchemimpex.com Its incorporation into molecules can impart favorable pharmacological properties. chemimpex.com Researchers utilize this compound as a building block in the synthesis of various pharmaceuticals aimed at targeting neurological diseases. chemimpex.com The constrained nature of the azetidine ring can lead to enhanced binding affinity and selectivity for specific biological targets within the central nervous system. While specific drug candidates containing this moiety are often proprietary, the literature points to its foundational role in designing compounds for neurological applications. chemimpex.comchemimpex.com For instance, derivatives of azetidine-3-carboxylic acid have been explored in the context of neurodegenerative diseases. google.com

Metabolic Disease Therapeutic Agents

In the realm of metabolic diseases, azetidine-3-carboxylic acid and its derivatives are investigated for their potential to modulate biological pathways. chemimpex.comchemimpex.com The compound's structural similarity to proline allows it to be recognized by certain enzymes and receptors involved in metabolic processes. nih.gov This mimicry can be exploited to design inhibitors or modulators of these targets. For example, azetidine compounds have been developed as GPR119 modulators for the potential treatment of diabetes and obesity, which are prominent metabolic disorders. google.com

Table 1: Research Focus on Azetidine-3-carboxylic Acid in Therapeutic Areas

| Therapeutic Area | Research Focus | Key Structural Feature Utilized |

|---|---|---|

| Neurological Disorders | Development of novel therapeutic agents. chemimpex.comchemimpex.comchemimpex.comgoogle.com | The rigid, conformationally constrained azetidine ring. |

| Metabolic Diseases | Modulation of biological pathways related to metabolism. chemimpex.comchemimpex.comgoogle.com | Mimicry of natural amino acids like proline. nih.gov |

Azetidine-3-carboxylic Acid in Agricultural Chemistry, e.g., Plant Growth Regulators and Gametocidal Agents

Azetidine-3-carboxylic acid and its derivatives have also found applications in agricultural chemistry. chemimpex.comchemimpex.com Research has explored its potential as a plant growth regulator, which could help in improving crop yields and enhancing resistance to environmental stressors. chemimpex.com Furthermore, certain derivatives of azetidine-3-carboxylic acid have shown gametocidal activity, meaning they can induce male sterility in plants. google.comresearchgate.net This is a valuable trait in the production of hybrid seeds. Specifically, L-azetidine-2-carboxylic acid, a related compound found in sugar beets, is a known gametocidal agent. researchgate.netmdpi.com

Material Science Applications, e.g., Novel Polymers

The unique chemical structure of azetidine-3-carboxylic acid lends itself to applications in material science, particularly in the creation of novel polymers. chemimpex.com Its incorporation into polymer chains can impart specific and desirable properties, such as enhanced thermal stability and mechanical strength. These functional polymers have potential uses in the development of advanced coatings and adhesives. chemimpex.com The Boc-protected form, Boc-azetidine-3-carboxylic acid, is also utilized in developing polymers with unique characteristics. chemimpex.com

Azetidine-3-carboxylic Acid in Advanced Chemical Conjugates

The compact and rigid nature of the azetidine-3-carboxylic acid framework makes it an attractive component in the design of advanced chemical conjugates, which are complex molecules created by linking different molecular entities.

Azetidine-3-carboxylic acid is employed as a non-cleavable linker component in the synthesis of antibody-drug conjugates (ADCs). medchemexpress.commedkoo.comchemsrc.com ADCs are a class of targeted therapeutics that consist of a monoclonal antibody linked to a cytotoxic drug. chemsrc.com The linker plays a crucial role in the stability and efficacy of the ADC. Azetidine-3-carboxylic acid-based linkers provide a stable connection between the antibody and the cytotoxic payload. medchemexpress.commedkoo.com Protected forms of the molecule, such as 1-Boc-azetidine-3-carboxylic acid and Fmoc-azetidine-3-carboxylic acid, are also utilized as ADC linkers. bioscience.co.ukdcchemicals.comglpbio.com

Similarly, azetidine-3-carboxylic acid serves as an alkyl chain-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.commedkoo.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. chemsrc.com The linker connecting the target-binding ligand and the E3 ligase-binding ligand is critical for the PROTAC's activity. The rigidity of linkers containing azetidine-3-carboxylic acid can influence the three-dimensional orientation of the PROTAC and optimize its drug-like properties.

Table 2: Applications of Azetidine-3-carboxylic Acid in Chemical Conjugates

| Conjugate Type | Role of Azetidine-3-carboxylic Acid | Key Advantage |

|---|---|---|

| Antibody-Drug Conjugates (ADCs) | Non-cleavable linker component. medchemexpress.commedkoo.comchemsrc.com | Provides a stable connection between antibody and drug. |

| Proteolysis Targeting Chimeras (PROTACs) | Alkyl chain-based linker component. medchemexpress.commedkoo.com | Imparts rigidity to the linker, influencing 3D orientation and drug-like properties. |

Structure Activity Relationship Sar Studies of Azetidine 3 Carboxylic Acid Derivatives

Impact of Substituent Variations on Biological Activity and Selectivity

The biological activity and selectivity of azetidine-3-carboxylic acid derivatives can be profoundly influenced by the nature and position of various substituents. medcraveonline.com Research has shown that even minor alterations can lead to significant changes in potency and target specificity. medcraveonline.com

Studies on azetidine-containing dipeptides as inhibitors of the human cytomegalovirus (HCMV) revealed strict structural requirements for antiviral activity. nih.gov For instance, a benzyloxycarbonyl moiety at the N-terminus of the azetidine (B1206935) structure was found to be an absolute requirement for anti-HCMV activity. nih.gov

In the context of GABA uptake inhibitors, substitutions on both the azetidine nitrogen and at the C-3 position have been explored. nih.gov N-unsubstituted compounds, as well as their N-alkylated lipophilic derivatives, were evaluated for their affinity for GAT-1 and GAT-3 transporters. researchgate.netnih.gov The introduction of a 3-hydroxy-3-(4-methoxyphenyl) group resulted in moderate affinity for both GAT-1 and GAT-3. nih.gov Specifically, one such derivative showed moderate affinity to GAT-1 with an IC50 value of 26.6 µM, while another analog displayed an IC50 of 31.0 µM for GAT-3. nih.gov The most potent GAT-3 inhibitor from this series was a β-alanine analog, 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid, which had an IC50 value of 15.3 µM. researchgate.netnih.gov

In the development of antibacterial agents, the C-7 position of fluoroquinolones is a common site for modification, and N-substituted azetidine-3-carbonyl groups have been introduced here. medwinpublishers.com SAR studies showed that varying the substituent on the azetidine nitrogen influenced antibacterial potency against several bacterial strains. researchgate.net

| Compound Name | N-Substituent | Target/Organism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|---|

| Fluoroquinolone-azetidine derivative 6i | Cycloheptyl | S. aureus (MRSA) | 16.00 | |

| Fluoroquinolone-azetidine derivative 6i | Cycloheptyl | E. coli (ATCC 35218) | 0.25 |

Further SAR studies on small-molecule STAT3 inhibitors utilized an azetidine linker. These studies highlighted that while sub-micromolar potency could be achieved in in-vitro assays, these compounds often showed weak activity in cell-based assays. acs.org

| Compound | Description | Target | Activity (IC₅₀ in µM) | Reference |

|---|---|---|---|---|

| Azetidine Salicylic Acid Analog | Carboxylic acid derivative | STAT3 DNA-binding | 0.24 | acs.org |

| Azetidine Benzoic Acid Analog | Carboxylic acid derivative | STAT3 DNA-binding | 0.19 | acs.org |

Conformational Constraints and Their Influence on Biological Efficacy

The four-membered azetidine ring imposes significant conformational restrictions on molecules, a property that is highly valuable in drug design. researchgate.netresearchgate.net This rigidity reduces the number of accessible conformations, which can lead to higher binding affinity and selectivity for a biological target by locking the molecule into a bioactive shape. The azetidine ring is often used to create constrained analogs of natural amino acids such as γ-aminobutyric acid (GABA), β-alanine, and proline. researchgate.netresearchgate.netnih.gov

The influence of these constraints on biological efficacy is evident in several studies. For example, in a series of azetidine-containing dipeptides designed as HCMV inhibitors, the conformational restriction induced by the azetidine residue was identified by 1H NMR as a γ-type reverse turn. nih.gov This specific, constrained conformation appears to be directly related to the antiviral activity of these molecules. nih.gov

Similarly, studies on tripeptides incorporating N-substituted 3-aminoazetidine-3-carboxylic acid have shown that these molecules predominantly adopt β-turn conformations in solution. researchgate.net This demonstrates that the azetidine scaffold can act as a potent turn-inducer, forcing the peptide backbone into a specific secondary structure, which is a key strategy in peptidomimetic design. By providing a complementary structure for receptor binding, the small, constrained azetidine framework can help achieve a high level of activity. rsc.org

Bioisosteric Replacements at the Carboxylic Acid Function

The carboxylic acid group is a common functional group in drug molecules but can be associated with poor membrane permeability and rapid metabolism. researchgate.net Bioisosteric replacement, where the carboxylic acid is substituted with a different functional group that retains similar physical and chemical properties, is a widely used strategy to overcome these liabilities. nih.govnih.gov

A classic bioisostere for a carboxylic acid is the 1H-tetrazole ring, which has a similar pKa. nih.govcambridgemedchemconsulting.com In the development of GABA uptake inhibitors based on the azetidine-3-carboxylic acid scaffold, derivatives bearing a tetrazole ring as a bioisosteric substitute were synthesized and evaluated. researchgate.netnih.gov However, in this particular study, the resulting tetrazole derivatives showed no potency as GABA uptake inhibitors, demonstrating that even a well-established bioisosteric replacement does not guarantee retained activity and must be empirically tested. researchgate.netnih.govnih.gov

In another example, the development of STAT3 inhibitors involved exploring bioisosteres for a carboxylic acid moiety in azetidine-based compounds. acs.org While the parent carboxylic acid analogs were potent in biochemical assays, they had poor cellular activity. acs.org Replacing the carboxylic acid with bioisosteres such as methyl esters and hydroxamic acids provided the first evidence that strong cellular activity could be achieved with this scaffold, although it came with a trade-off in in-vitro potency. acs.org

| Compound Type | Bioisosteric Group | Target | Activity (IC₅₀ in µM) | Reference |

|---|---|---|---|---|

| Azetidine Salicylic Acid Analog | Carboxylic Acid | STAT3 DNA-binding | 0.24 | acs.org |

| Azetidine Methyl Ester Analog | Methyl Ester | STAT3 DNA-binding | 1.2 | acs.org |

| Azetidine Hydroxamic Acid Analog | Hydroxamic Acid | STAT3 DNA-binding | >10 | acs.org |

Advanced Analytical Techniques in Azetidine 3 Carboxylic Acid Research

High-Resolution Mass Spectrometry for Structural Elucidation and Quantification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification and quantification of azetidine-3-carboxylic acid and its derivatives. This technique provides highly accurate mass measurements, enabling the determination of elemental compositions and the elucidation of molecular structures.

Structural Elucidation: HRMS is routinely used to confirm the molecular weight and validate the identity of newly synthesized azetidine-3-carboxylic acid derivatives. Electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the analysis of these polar molecules, often by detecting the protonated molecular ion [M+H]⁺. For instance, HRMS analysis of 1-[(tert-butoxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid confirms its molecular weight, and the high resolution distinguishes the target compound from any potential impurities with similar nominal masses. Similarly, the molecular ion peak for 3-hydroxyazetidine-3-carboxylic acid has been validated at an m/z of 118.1 for the [M+H]⁺ ion. This precise mass data is critical for verifying the successful outcome of complex synthetic steps.

Quantification: Beyond qualitative identification, HRMS coupled with liquid chromatography (LC-HRMS) is a powerful method for the quantitative analysis of carboxylic acids. slu.se By using derivatization agents like 3-nitrophenylhydrazine (B1228671) (3-NPH), which reacts with the carboxylic acid group, the sensitivity and chromatographic behavior of the analyte can be significantly improved. slu.se This approach allows for the development of robust quantitative assays, even in complex biological matrices. slu.se The high resolution of the mass spectrometer ensures selectivity, minimizing interference from co-eluting compounds and leading to accurate and precise quantification. slu.se

| Compound | Ionization Mode | Observed Ion | Calculated m/z | Reference |

|---|---|---|---|---|

| Azetidine-3-carboxylic acid cyclopropylmethyl-amide | HRMS | [M+H]⁺ | - | |

| 1-[(tert-butoxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid | ESI-HRMS | - | 219.0907 g/mol | |

| 3-Hydroxyazetidine-3-carboxylic acid | HRMS | [M+H]⁺ | 118.1 | |

| Benzyl (1-methyl-3-(methylcarbamoyl)azetidin-3-yl)carbamate | ESI(+) | [M+Na]⁺ | 300.1318 | rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural and conformational analysis of azetidine-3-carboxylic acid and its derivatives in solution.

Structural Analysis: ¹H and ¹³C NMR spectroscopy are fundamental for verifying the core structure of the azetidine (B1206935) ring and its substituents. The chemical shifts and coupling constants of the protons on the four-membered ring provide definitive information about their chemical environment and connectivity. For derivatives, such as 1-(benzenesulfonyl)azetidine-3-carboxylic acid, ¹H NMR signals corresponding to the azetidine protons are typically observed in the range of δ 3.15–3.28 ppm. For fluorinated analogues, ¹⁹F NMR is a critical tool to confirm the position and purity of the fluorine substitution.

Conformational Analysis: The strained four-membered ring of azetidine-3-carboxylic acid imparts specific conformational constraints that can influence the three-dimensional structure of molecules into which it is incorporated. NMR studies on peptides containing N-substituted 3-aminoazetidine-3-carboxylic acids have shown that this moiety can act as a β-turn inducer. researchgate.netdntb.gov.ua Detailed analysis of NMR data, including temperature coefficients and coupling constants, can reveal intramolecular hydrogen bonding and other non-covalent interactions that dictate the preferred conformation. researchgate.netnih.gov For example, an interesting main-chain-to-side-chain hydrogen bond, forming a six-membered pseudo-cycle, has been detected using NMR, connecting the azetidine ring nitrogen to a subsequent amide proton. researchgate.net The choice of solvent can also significantly impact the observed chemical shifts, a factor that must be considered during analysis.

| Compound Derivative | Nucleus | Key Chemical Shift (δ ppm) | Observation | Reference |

|---|---|---|---|---|

| 1-(Benzenesulfonyl)azetidine-3-carboxylic acid | ¹H | 3.15–3.28 | Azetidine protons | |

| 1-(Benzenesulfonyl)azetidine-3-carboxylic acid | ¹H | 7.17–8.45 | Aromatic group protons | |

| Peptides with N-substituted 3-aminoazetidine-3-carboxylic acids | ¹H | - | Analysis of J alpha NH coupling constants and temperature coefficients indicates effects on conformation. | nih.gov |

Chromatography Techniques, e.g., HPLC and GC-MS, for Purity and Mixture Analysis

Chromatographic methods are essential for assessing the purity of azetidine-3-carboxylic acid preparations and for analyzing complex mixtures containing the compound or its derivatives.

Purity Analysis with HPLC: High-Performance Liquid Chromatography (HPLC) is the most common technique for determining the purity of azetidine-3-carboxylic acid and its protected forms, such as the Fmoc or Cbz derivatives. medchemexpress.comavantorsciences.com Commercial suppliers often provide HPLC data demonstrating purity levels of 98% or higher. avantorsciences.com For example, 1-Fmoc-azetidine-3-carboxylic acid is available with a specified purity of ≥98.0% as determined by HPLC. avantorsciences.com Reversed-phase HPLC with UV detection is a standard method, and for compounds lacking a strong chromophore, derivatization may be employed. Chiral HPLC is specifically used to separate enantiomers of azetidine-3-carboxylic acid derivatives, which is crucial as stereochemistry can significantly influence biological activity.

Mixture Analysis with GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds and is particularly useful for analyzing mixtures of carboxylic acids after derivatization. nih.govunipi.it To make the polar carboxylic acids amenable to GC analysis, a derivatization step, such as methylation or silylation, is required. nih.govunipi.it This method allows for the separation, identification, and quantification of individual components in a mixture. For instance, a GC-MS method has been described for the chiral analysis of various cyclic secondary amino acids, including azetidine-2-carboxylic acid, after derivatization with heptafluorobutyl chloroformate. researchgate.net While this study focused on the 2-carboxylic acid isomer, the methodology is applicable to the analysis of related compounds. GC is also used for purity assessment of some derivatives, such as N-Boc-azetidine-3-carboxylic acid, where a purity of ≥98.0% can be verified. vwr.com

| Compound | Technique | Purity/Analysis Type | Reported Finding | Reference |

|---|---|---|---|---|

| 1-Cbz-azetidine-3-carboxylic acid | HPLC | Purity | 99.58% | medchemexpress.com |

| 1-Fmoc-azetidine-3-carboxylic acid | HPLC | Purity | ≥98.0% | avantorsciences.com |

| N-Boc-azetidine-3-carboxylic acid | GC | Purity | ≥98.0% | vwr.com |

| Azetidine-2-carboxylic acid | GC-MS | Chiral Analysis | Separation of enantiomers after derivatization. | researchgate.net |

| 1-(Benzenesulfonyl)azetidine-3-carboxylic acid | Chiral HPLC | Enantiomer Separation | Used to resolve stereoisomers. |

Future Directions and Emerging Research Avenues for Azetidine 3 Carboxylic Acid

Development of Novel and Efficient Synthetic Routes

The synthesis of azetidine-3-carboxylic acid and its derivatives presents inherent challenges due to the ring strain of the four-membered heterocycle. medwinpublishers.com However, recent advancements are paving the way for more efficient and versatile synthetic strategies.

One promising approach involves the thermal isomerization of aziridines. rsc.orgresearchgate.net This method allows for the transformation of kinetically favored aziridine-2-carboxylates into the thermodynamically more stable 3-bromoazetidine-3-carboxylic acid derivatives. rsc.orgresearchgate.net These bromo-substituted intermediates serve as valuable precursors for a wide range of functionalized azetidines through nucleophilic substitution reactions. rsc.org

Another area of active research is the development of catalytic methods. For instance, a Pd-catalyzed cross-coupling reaction has been developed for the synthesis of 3-aryl- and 3-heteroarylazetidine-3-carboxylic acid compounds. mdpi.com Additionally, organocatalysis is emerging as a powerful tool for the enantioselective synthesis of substituted azetidines. rsc.org The use of visible light photoredox catalysis is also being explored for the direct modification of azetidine-2-carboxylic acids. chemrxiv.org

Furthermore, innovative cyclization strategies are being investigated. These include the base-promoted cyclization of dibromo amino esters and microwave-assisted intramolecular cyclization of γ-aminoalcohols. rsc.org A short synthesis of oxetane (B1205548) and azetidine (B1206935) 3-aryl-3-carboxylic acid derivatives has been achieved through a two-step process involving a catalytic Friedel–Crafts reaction followed by mild oxidative cleavage. acs.org The Wolff rearrangement of diazotetramic acids under thermal conditions presents another novel route to 2-oxoazetidine-3-carboxylic acid derivatives. beilstein-journals.org

These advancements in synthetic methodology are crucial for expanding the accessible chemical space of azetidine-3-carboxylic acid derivatives, enabling the creation of diverse libraries for biological screening and materials science applications.

Exploration of Underexplored Biological Targets and Pathways

Azetidine-3-carboxylic acid and its derivatives have shown promise against a variety of biological targets, and ongoing research continues to uncover new therapeutic applications. The rigid azetidine scaffold can impart favorable properties such as improved metabolic stability and binding affinity to target proteins.

One area of significant interest is the development of novel antibiotics. Derivatives of azetidine-3-carboxylic acid have been investigated for their antibacterial activity. medwinpublishers.comrsc.org The unique structural features of these compounds may allow them to overcome existing mechanisms of antibiotic resistance.

In the field of oncology, azetidine-containing compounds are being explored as anticancer agents. medwinpublishers.commdpi.com For example, derivatives have shown cytotoxic activity against tumor cells. mdpi.com The constrained nature of the azetidine ring can lead to enhanced interactions with specific protein targets involved in cancer progression. Furthermore, azetidine-3-carboxylic acid derivatives are being investigated as inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. beilstein-journals.org

The application of azetidine-3-carboxylic acid extends to its use as a component in PROTACs (Proteolysis Targeting Chimeras), which are designed to selectively degrade target proteins within cells. chemsrc.com Additionally, its derivatives are being studied for their potential as inhibitors of the von Hippel–Lindau (VHL) E3 ubiquitin ligase, a key component of the cellular protein degradation machinery. acs.org The compound has also been incorporated into S1P1 receptor agonists, which have immunosuppressive activities. google.comnih.gov

Future research will likely focus on a systematic exploration of the structure-activity relationships of azetidine-3-carboxylic acid derivatives against a broader range of biological targets. This includes investigating their potential as modulators of enzymes, receptors, and protein-protein interactions implicated in various diseases.

Integration into Complex Molecular Architectures and Functional Materials

The unique conformational properties of azetidine-3-carboxylic acid make it an attractive building block for the construction of complex molecular architectures and functional materials. researchgate.net Its rigid structure can be used to control the three-dimensional shape of peptides and other polymers.

In peptide chemistry, the incorporation of azetidine-3-carboxylic acid can induce specific secondary structures, such as turns and helices. mdpi.com This is due to the constrained nature of the four-membered ring, which restricts the conformational freedom of the peptide backbone. Oligomers of azetidine-based α-amino acids have been shown to adopt folded shapes, and the stability of these structures can be influenced by intramolecular hydrogen bonds. mdpi.com This ability to control peptide conformation is valuable for the design of peptidomimetics with enhanced biological activity and stability.

Beyond peptides, azetidine-3-carboxylic acid derivatives are being explored as components of functional materials. For example, they can be used to create novel polymers with defined architectures and properties. The reactivity of the carboxylic acid and the azetidine nitrogen provides multiple points for polymerization and functionalization. The development of aggregation-induced emission materials containing azetidine moieties is another emerging area of research. ambeed.comambeed.com

Future work in this area will likely involve the synthesis and characterization of a wider range of complex molecules and materials containing the azetidine-3-carboxylic acid scaffold. This includes the development of novel foldamers, which are synthetic oligomers that mimic the folding behavior of natural biopolymers, as well as the creation of new materials with tailored optical, electronic, or mechanical properties.

Advanced Computational Design and Optimization of Azetidine-3-carboxylic Acid Based Compounds

Computational methods are playing an increasingly important role in the design and optimization of novel compounds based on the azetidine-3-carboxylic acid scaffold. Molecular modeling and simulation techniques can provide valuable insights into the conformational preferences, electronic properties, and binding interactions of these molecules.

In drug discovery, computational tools are employed for virtual screening to identify potential biological targets for azetidine-3-carboxylic acid derivatives. Molecular docking studies can predict the binding modes of these compounds to target proteins, helping to guide the design of more potent and selective inhibitors. medwinpublishers.com For instance, group-based optimization and structure-activity relationship studies have been used to develop potent inhibitors of the von Hippel–Lindau (VHL) E3 ubiquitin ligase. acs.org

Furthermore, computational methods can be used to optimize the physicochemical properties of azetidine-3-carboxylic acid-based compounds, such as their solubility and bioavailability. By predicting these properties in silico, researchers can prioritize the synthesis of compounds with the most promising drug-like characteristics. The optimization of a potent, orally active S1P1 agonist containing a quinolinone core has been reported, where a polar headgroup was used to improve the physicochemical and pharmacokinetic parameters. nih.gov

The continued development and application of advanced computational methods will undoubtedly accelerate the discovery and development of new drugs and materials based on the versatile azetidine-3-carboxylic acid scaffold.

常见问题

Q. What role do azetidine-3-carboxylic acid derivatives play in designing NMDA receptor modulators?

- Methodology : Tetrasubstituted derivatives (e.g., compound 8) act as conformationally restricted α-amino acids, enhancing receptor binding affinity. Structure-based drug design (SBDD) leverages X-ray crystallography of receptor-ligand complexes to optimize substituent positions .

Q. How are azetidine derivatives utilized in antimicrobial agent development?

- Methodology : 7-Methylazetidine quinolinones exhibit broad-spectrum activity against Gram-positive bacteria. SAR studies highlight the necessity of the azetidine ring’s NH group for disrupting bacterial membrane integrity. MIC values correlate with log P (optimal range: 1.5–2.5) .

Methodological Best Practices

Q. What safety protocols are essential for handling azetidine-3-carboxylic acid derivatives?

Q. How can researchers mitigate racemization during azetidine-3-carboxylic acid synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。